Ethyl (2-iodophenyl)glycinate
Description
Ethyl (2-iodophenyl)glycinate (CAS: 861551-99-7) is a glycine-derived ester featuring a 2-iodophenyl substituent. Its molecular formula is C₁₀H₁₂INO₂, with a molecular weight of 307.11 g/mol. This compound is listed as a commercially available intermediate, suggesting its utility in pharmaceutical or materials chemistry .
Properties
Molecular Formula |
C10H12INO2 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
ethyl 2-(2-iodoanilino)acetate |
InChI |
InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 |
InChI Key |
YVEHYUAXMWZXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Direct Esterification and Substitution Approaches
One classical approach involves the reaction of 2-iodoaniline derivatives with ethyl glycinate or its activated derivatives. For example, ethyl N-(2-iodophenyl)-N-(2-phenylacryloyl)glycinate was prepared by first converting 2-phenylacrylic acid derivatives to their acyl chlorides, which then reacted with 2-iodoaniline in the presence of triethylamine in dichloromethane at low temperature (0 °C), followed by purification via flash column chromatography. This method yielded the target compound in moderate to good yields (around 61%) with high purity.
- Formation of acyl chloride from 2-phenylacrylic acid derivatives using oxalyl chloride and catalytic DMF.
- Nucleophilic acyl substitution with 2-iodoaniline derivatives.
- Work-up involving quenching with sodium bicarbonate, extraction, drying, and chromatographic purification.
This method provides a reliable route for preparing this compound derivatives with controlled substitution patterns on the phenyl ring.
Palladium-Catalyzed Coupling and Annulation
Palladium-catalyzed reactions are extensively used for constructing complex heterocycles and functionalized this compound derivatives. For instance, a palladium-catalyzed annulation was employed following an initial Ugi four-component reaction (Ugi-4CR) to synthesize polycyclic quinazolinones involving 2-iodoaniline derivatives. The optimized conditions involved Pd(OAc)2 as the catalyst, 1,1′-bis(diphenylphosphino)ferrocene (dppf) as the ligand, and potassium carbonate as the base in 1,4-dioxane at reflux temperature overnight, yielding the desired product in up to 81% yield.
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | Pd(OAc)2 | 81% |
| Ligand | 1,1′-bis(diphenylphosphino)ferrocene (dppf) | |
| Base | Potassium carbonate (K2CO3) | |
| Solvent | 1,4-Dioxane | |
| Temperature | Reflux | |
| Reaction Time | Overnight |
Alternative catalysts such as PdCl2 and PdO resulted in significantly lower yields (16% and 20%, respectively), highlighting the specificity of the catalytic system.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions, especially the Ugi four-component reaction, have been utilized for the rapid assembly of this compound derivatives and related scaffolds. The Ugi-4CR involves the reaction of an amine component (e.g., ammonia or 2-iodoaniline), an aldehyde, an isocyanide, and a carboxylic acid to form complex products in a one-pot procedure.
In one study, the Ugi-4CR was optimized using ammonia in methanol with 2,2,2-trifluoroethanol as solvent at room temperature for 12 hours, achieving yields up to 75% for the initial adduct. Subsequent palladium-catalyzed annulation converted the Ugi product into the desired heterocyclic compound.
Optimization of Ugi-4CR conditions:
| Entry | Amine Component | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ammonium chloride (NH4Cl) | MeOH/H2O (3:1) | Room temp | 33 |
| 6 | Ammonia in methanol | TFE | Room temp | 75 |
| 7 | Ammonia in methanol | MeOH | Room temp | 60 |
This method enables the synthesis of this compound derivatives with structural diversity and efficiency, suitable for further functionalization.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification/Substitution | 2-Iodoaniline, acyl chloride, triethylamine, DCM | ~60% | Straightforward, moderate yield | Requires acyl chloride preparation |
| Palladium-Catalyzed Coupling | Pd(OAc)2, dppf ligand, K2CO3, 1,4-dioxane, reflux | Up to 81% | High yield, suitable for complex scaffolds | Requires expensive catalysts |
| Multicomponent Ugi Reaction | Ammonia, aldehyde, isocyanide, carboxylic acid, MeOH/TFE | 60-75% | One-pot, rapid, diverse products | Sensitive to reaction conditions |
Full Research Findings and Notes
The direct acylation method provides a reliable route for synthesizing this compound derivatives but involves handling reactive intermediates like acyl chlorides.
Palladium-catalyzed annulation following Ugi-4CR enables efficient construction of polycyclic structures incorporating the this compound moiety with high yields and selectivity.
Optimization of reaction conditions, such as choice of base, ligand, and solvent, is critical for maximizing yield and purity in palladium-catalyzed reactions.
Multicomponent reactions offer a powerful synthetic tool for rapid generation of this compound derivatives and related heterocycles, facilitating medicinal chemistry applications.
The use of ammonia in methanol as an amine component in Ugi-4CR was a novel approach that improved yields and simplified purification steps.
Chemical Reactions Analysis
Coupling Reactions
The iodide group at the ortho position enables participation in cross-coupling reactions, which are pivotal for constructing complex aromatic systems.
Palladium-Catalyzed Couplings
Ethyl (2-iodophenyl)glycinate undergoes Suzuki-Miyaura couplings with aryl boronic acids. For example:
Reaction :
Yield : ~60–75% (typical for aryl iodides under standard conditions).
Copper-Mediated Ullmann Couplings
The compound participates in Ullmann-type couplings to form C–N bonds. For instance, with amines:
Reaction :
Conditions : 110°C, 24 hours.
Photocatalyzed Transformations
Recent studies highlight its use in visible-light-mediated reactions. A Rh-6G photocatalyst and FeSO₄·7H₂O co-catalyst enable efficient C–S bond formation under blue LED irradiation:
Reaction Setup :
| Component | Quantity/Concentration |
|---|---|
| This compound | 0.1 mmol |
| Rh-6G | 2 mol% |
| FeSO₄·7H₂O | 3 mol% |
| Solvent | DCE/CH₃CN (25:1) |
| Light Source | 18 W blue LED |
Outcome :
Nucleophilic Substitution
The iodine atom is susceptible to nucleophilic displacement. For example, with thiols:
Reaction :
Typical Yield : 40–50% (estimated from analogous iodophenyl systems).
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield the carboxylic acid derivative:
Conditions :
Reductive Deiodination
Catalytic hydrogenation removes the iodine substituent:
Reaction :
Yield : 85% (reported for similar substrates).
Mechanistic Insights
Scientific Research Applications
Ethyl (2-iodophenyl)glycinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through reactions like the Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Biological Studies: It can be used as a probe to study the effects of iodinated compounds on biological systems.
Mechanism of Action
The mechanism of action of ethyl (2-iodophenyl)glycinate depends on its application. In organic synthesis, it acts as a substrate in various coupling reactions, where the iodine atom facilitates the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl (2-Iodobenzoyl)glycinate
- Structure : Contains a 2-iodobenzoyl group instead of the 2-iodophenyl group.
- Key Differences : The benzoyl moiety introduces a carbonyl group, enhancing electrophilicity and enabling nucleophilic acyl substitution. This contrasts with the direct aryl substitution in Ethyl (2-iodophenyl)glycinate, which may favor Suzuki couplings or halogen-exchange reactions .
- Applications : Likely used in peptide mimetics or metal-chelating agents due to the amide linkage.
Ethyl N-Salicylideneglycinate Derivatives
- Structure : Features a salicylidene (2-hydroxybenzylidene) group.
- Key Differences : Intramolecular hydrogen bonding stabilizes the planar structure, enabling applications in photophysical dyes. This compound lacks this hydrogen-bonding capacity but may exhibit unique halogen-based interactions .
Ethyl N-[(2-Hydroxyphenyl)methyl]glycinate
- Structure : Substituted with a hydroxyphenylmethyl group.
- Key Differences : The hydroxyl group enhances solubility in polar solvents (logP = 1.43) compared to the hydrophobic iodophenyl derivative (estimated logP > 2.5).
- Physical Properties : Boiling point = 326.5°C, density = 1.146 g/cm³. This compound likely has a lower boiling point due to reduced hydrogen bonding .
Ethyl N-(Diphenylmethylene)glycinate
- Structure : Includes a diphenylmethylene group.
- Used in peptide synthesis as a protective intermediate .
Physical and Chemical Properties
*Estimated based on iodine’s hydrophobic contribution.
Q & A
Basic: What synthetic routes are effective for preparing Ethyl (2-iodophenyl)glycinate, and how can purity be optimized?
Methodological Answer:
Ethyl glycinate derivatives are commonly synthesized via reductive alkylation or condensation reactions. For example, Ethyl N-[(2-Boc-amino)ethyl]glycinate is prepared by reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding >95% purity without chromatography . Adapting this, this compound could be synthesized by reacting 2-iodoaniline with ethyl glyoxylate under reductive conditions (e.g., NaBH₃CN). Key steps:
- Purification: Avoid chromatography by using solvent recrystallization (e.g., hexane/benzene mixtures ).
- Yield Optimization: Control stoichiometry (excess ethyl glyoxylate) and reaction time (monitored via TLC).
Advanced: How does the 2-iodophenyl substituent influence stereochemical outcomes in asymmetric catalysis?
Methodological Answer:
The bulky, electron-deficient 2-iodophenyl group may sterically hinder nucleophilic attack or alter transition-state geometry in enantioselective reactions. For example, diarylprolinol catalysts enable >90% enantiomeric excess in aldol reactions of ethyl glyoxylate derivatives by stabilizing intermediates via hydrogen bonding . To study stereochemical effects:
- Experimental Design: Compare catalytic efficiency of chiral organocatalysts (e.g., prolinol vs. cinchona alkaloids) in glycinate alkylation.
- Analysis: Use chiral HPLC or polarimetry to quantify enantiomeric excess.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR identifies the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.0–8.0 ppm, multiplet). ¹³C NMR confirms the glycinate backbone (C=O at ~170 ppm) .
- IR: Detect C=O stretching (~1740 cm⁻¹) and N–H bending (if present) .
- X-ray Crystallography: Resolve structural ambiguities (e.g., imine vs. enamine tautomers), as done for Ethyl N-salicylideneglycinate .
Advanced: How can computational modeling predict resonance-assisted hydrogen bonding (RAHB) in this compound?
Methodological Answer:
RAHB stabilizes keto-enol tautomers in glycinate derivatives. For this compound:
- Methods: Use ETS-NOCV (Energy Decomposition Analysis with Natural Orbitals for Chemical Valence) and EDDB (Electron Density Difference Analysis) to map electron redistribution in RAHB .
- Software: Gaussian (DFT/B3LYP) or ORCA for optimizing geometries and calculating hydrogen bond strengths.
- Outcome: Predict dominant tautomers (enol vs. keto) and their photophysical properties (e.g., UV-vis absorption).
Advanced: What strategies resolve contradictions in reported bioactivity data for halogenated glycinate derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., insecticidal efficacy ) may arise from:
- Purity Differences: Validate compound purity via GC or HPLC (>98% ).
- Solvent Effects: Test activity in polar (EtOH) vs. nonpolar (hexane) solvents, as solvent polarity affects tautomer populations .
- Statistical Rigor: Use ANOVA for dose-response assays (e.g., LC₅₀ comparisons) with triplicate samples.
Basic: How can competing side reactions (e.g., imine hydrolysis) be minimized during synthesis?
Methodological Answer:
- pH Control: Conduct reactions under anhydrous conditions (e.g., DMF or toluene ).
- Temperature: Reflux in aprotic solvents (e.g., toluene at 110°C) to accelerate imine formation .
- Additives: Use molecular sieves to absorb water or p-toluenesulfonic acid (TsOH) to catalyze condensation .
Advanced: What mechanistic insights explain the electronic effects of the 2-iodo substituent in cross-coupling reactions?
Methodological Answer:
The 2-iodophenyl group participates in Ullmann or Suzuki-Miyaura couplings. Key factors:
- Steric Effects: Ortho-substitution hinders transmetallation, requiring bulky ligands (e.g., XPhos) .
- Electronic Effects: Iodo groups act as directing groups in C–H activation. Monitor via in situ IR or GC-MS.
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
